molecular formula C8H10N4O5 B14457656 N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide CAS No. 71063-76-8

N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide

Cat. No.: B14457656
CAS No.: 71063-76-8
M. Wt: 242.19 g/mol
InChI Key: UHBNTISKWAHRFJ-UHFFFAOYSA-N
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Description

N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide is a chemical compound with a complex structure that includes carbamoyl, cyano, and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyanoacetamide with isopropyl chloroformate in the presence of a base to form the desired product. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxime derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    N-Carbamoyl-2-cyano-2-(methoxyimino)acetamide: Similar in structure but with a methoxy group instead of an isopropyl group.

    Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino): Contains an ethylamino group instead of an isopropyl group.

Uniqueness

N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

71063-76-8

Molecular Formula

C8H10N4O5

Molecular Weight

242.19 g/mol

IUPAC Name

[[2-(carbamoylamino)-1-cyano-2-oxoethylidene]amino] propan-2-yl carbonate

InChI

InChI=1S/C8H10N4O5/c1-4(2)16-8(15)17-12-5(3-9)6(13)11-7(10)14/h4H,1-2H3,(H3,10,11,13,14)

InChI Key

UHBNTISKWAHRFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)ON=C(C#N)C(=O)NC(=O)N

Origin of Product

United States

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